Phosphonic acid, p-((4-((4-hydroxy-3-(1-methylethyl)phenyl)methyl)-3,5-dimethylphenoxy)methyl)-

Descripción general

Descripción

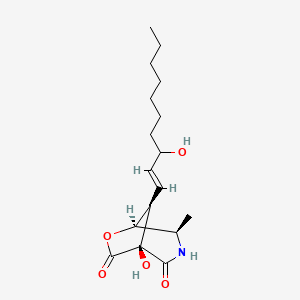

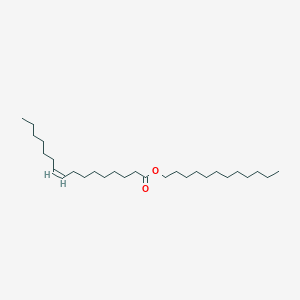

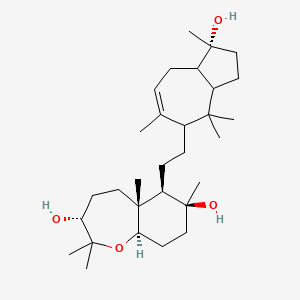

The compound contains several functional groups, including a phosphonic acid group, a phenyl group, and an ether group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the introduction of the hydroxy and methyl groups, and the formation of the phosphonic acid group . The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the phenyl rings could result in a planar structure, while the ether and phosphonic acid groups could introduce some three-dimensionality .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenyl rings could participate in electrophilic aromatic substitution reactions, while the hydroxy groups could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar phosphonic acid and hydroxy groups could make the compound soluble in water .Aplicaciones Científicas De Investigación

Thyroid Hormone Receptor β Agonist

MB-07344 is known to act as an agonist for the thyroid hormone receptor β (TRβ). It has been studied for its potential to modulate thyroid hormone levels and can be used to investigate the effects of thyroid hormones on metabolic processes. This compound binds to TRα1 and TRβ1 with K_i values of 12.5 and 14.6 µM, respectively .

Lipid Metabolism Modulation

In the context of metabolic diseases, MB-07344 has been shown to influence lipid metabolism. It has been used in studies to understand the mechanisms of dyslipidemias and to explore therapeutic approaches for conditions like hypercholesterolemia. Oral administration of its prodrug form, MB-07811, reduces plasma cholesterol levels in animal models .

Non-Alcoholic Fatty Liver Disease (NAFLD)

MB-07344 has therapeutic implications in the treatment of NAFLD. It has been observed to reduce hepatic steatosis and plasma levels of cholesterol in Zucker diabetic fatty rats, which is a model for NAFLD. This suggests its potential application in researching and managing liver diseases .

Obesity Research

The compound has been utilized in obesity research, particularly in studying diet-induced obesity in mice. MB-07344, through its prodrug MB-07811, has been shown to reverse hepatic steatosis and reduce total hepatic lipids without affecting body weight, making it a valuable tool for understanding fat accumulation and metabolism .

Endocrinology and Hormone Research

MB-07344’s role as a thyroid hormone receptor agonist makes it relevant in endocrinology research. It can be used to study the effects of thyroid hormones on growth, development, and energy balance, as well as their interaction with other hormonal pathways .

Pharmacokinetics and Drug Development

The compound’s selective activation in the liver makes it an interesting case study for pharmacokinetics and drug development. Its stability in extrahepatic tissues and conversion to the active form in the liver can inform the design of targeted drug delivery systems .

Cardiovascular Health

Given its impact on lipid levels, MB-07344 can be used to investigate cardiovascular health. Research can focus on how modulation of thyroid hormone receptors affects heart function and the potential for developing treatments for heart disease associated with dyslipidemia .

Molecular Biology and Biochemistry

On a molecular level, MB-07344 serves as a tool to study the biochemistry of phosphonate-containing compounds and their interactions with biological molecules. It can help elucidate the structure-activity relationships that govern the function of similar molecules .

Mecanismo De Acción

Target of Action

MB-07344 primarily targets the thyroid hormone receptor beta (TRβ) . The thyroid hormone receptor beta plays a crucial role in regulating metabolic processes in the body, including lipid and cholesterol metabolism .

Mode of Action

MB-07344 acts as a potent agonist for the thyroid hormone receptor beta . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MB-07344 binds to the TRβ, activating it .

Biochemical Pathways

Upon activation of the thyroid hormone receptor beta, MB-07344 influences several biochemical pathways. These primarily involve the regulation of lipid and cholesterol metabolism . The activation of TRβ leads to a decrease in cholesterol and lipid levels, thereby potentially mitigating conditions like hyperlipidemia .

Pharmacokinetics

MB-07344 is a liver-activated prodrug . This means it is converted into its active form in the liver. The prodrug nature of MB-07344 allows it to be stable in extrahepatic tissues, enhancing its bioavailability .

Result of Action

The activation of the thyroid hormone receptor beta by MB-07344 leads to potent lipid and cholesterol-lowering activity . This can result in the reduction of plasma cholesterol levels and hepatic steatosis .

Action Environment

The action of MB-07344 is influenced by the environment within the body. As a liver-activated prodrug, its efficacy and stability are significantly affected by liver function . Moreover, factors such as the presence of other drugs (for example, Atorvastatin) can have additive effects on the cholesterol-lowering activity of MB-07344 .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25O5P/c1-12(2)17-9-15(5-6-19(17)20)10-18-13(3)7-16(8-14(18)4)24-11-25(21,22)23/h5-9,12,20H,10-11H2,1-4H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXLLCKJKRYATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234495 | |

| Record name | MB-07344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, p-((4-((4-hydroxy-3-(1-methylethyl)phenyl)methyl)-3,5-dimethylphenoxy)methyl)- | |

CAS RN |

852947-39-8 | |

| Record name | MB-07344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852947398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MB-07344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MB-07344 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1ZW9H43ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1258681.png)

![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)

![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)